In-Depth Technical Guide: The Core Mechanism of Action of Ocedurenone (KBP-5493 / KBP-5074)
In-Depth Technical Guide: The Core Mechanism of Action of Ocedurenone (KBP-5493 / KBP-5074)
A Note on Nomenclature: Initial inquiries for "KBP-5493" did not yield specific information. This guide focuses on the extensively studied compound Ocedurenone (formerly KBP-5074) , a flagship molecule from KBP Biosciences that aligns with the likely area of interest.
Executive Summary
Ocedurenone (KBP-5074) is a novel, third-generation, non-steroidal mineralocorticoid receptor antagonist (MRA) currently in late-stage clinical development. It is designed to address the significant unmet medical need in patients with uncontrolled hypertension and advanced chronic kidney disease (CKD), a population at high risk for hyperkalemia with conventional MRA therapy. Ocedurenone exhibits high affinity and selectivity for the mineralocorticoid receptor (MR), effectively blocking the downstream signaling cascade of aldosterone (B195564). This targeted action leads to potent blood pressure reduction and evidence of cardiorenal protection, with a clinically demonstrated lower risk of inducing severe hyperkalemia compared to existing steroidal MRAs. This whitepaper provides a comprehensive overview of the mechanism of action, preclinical evidence, and pivotal clinical findings for Ocedurenone.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
Ocedurenone's primary mechanism of action is the selective blockade of the mineralocorticoid receptor.[1] The MR, a member of the nuclear receptor superfamily, is activated by the steroid hormone aldosterone. Overactivation of the MR, particularly in the context of the renin-angiotensin-aldosterone system (RAAS), is a key driver in the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease.
The Aldosterone-MR Signaling Pathway
The binding of aldosterone to the MR in the cytoplasm of target cells, such as those in the kidneys, heart, and blood vessels, triggers a conformational change in the receptor. This allows the receptor to translocate to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of various genes. This process ultimately leads to:
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Increased sodium and water reabsorption in the kidneys.
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Potassium excretion.
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Endothelial dysfunction, inflammation, and fibrosis in cardiovascular and renal tissues.
Ocedurenone's Interaction with the Mineralocorticoid Receptor
Ocedurenone acts as a competitive antagonist at the MR, preventing aldosterone from binding and initiating this signaling cascade.[2] As a non-steroidal MRA, it possesses a distinct chemical structure from older steroidal MRAs like spironolactone (B1682167) and eplerenone. This structural difference is believed to contribute to its high selectivity for the MR over other steroid receptors (e.g., glucocorticoid, androgen, and progesterone (B1679170) receptors), thereby reducing the incidence of off-target hormonal side effects.[3]
Preclinical Data
A robust preclinical program for Ocedurenone has established its potency, selectivity, and safety profile, providing a strong rationale for clinical development.
In Vitro Studies
| Parameter | Result | Reference |
| MR Antagonistic Activity (IC50) | 2.7 nM | [2] |
| hERG Assay (IC50) | 17 µM | [4] |
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MR Antagonistic Activity: Ocedurenone demonstrates potent in vitro antagonistic activity against the recombinant human mineralocorticoid receptor, with an IC50 value of 2.7 nM, which is superior to other MRAs.[2]
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Selectivity: It selectively binds to the MR with a much higher affinity than to recombinant human glucocorticoid, progesterone, and androgen receptors.[3]
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Cardiovascular Safety: In vitro safety pharmacology studies, including a hERG assay (IC50: 17 µM), indicated a low risk of cardiac side effects.[4]
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Genotoxicity: A battery of genotoxicity studies, including in vitro mutagenicity (Ames test) and chromosomal aberration studies, as well as an in vivo micronucleus test in mice, showed that Ocedurenone has no mutagenic or clastogenic potential.[4]
In Vivo Studies
| Study | Animal Model | Key Findings | Reference |
| Aldosterone/Salt-Induced Renal Injury | Uninephrectomized Sprague Dawley rats | - Prevented the increase in urinary albumin-to-creatinine ratio (UACR) at doses of 0.5, 1.5, and 5 mg/kg BID.- Showed a 39-fold improved therapeutic index compared to eplerenone. | [3] |
| Acute Oral Toxicity | SD rats and Beagle dogs | Maximum tolerated dose (MTD) was ≥ 600 mg/kg in both species. | [4] |
| 4-Week Oral Toxicity | SD rats and Beagle dogs | Well-tolerated at doses up to 20 mg/kg/day. | [5] |
| CNS Safety Pharmacology | Rats | Well-tolerated at doses up to 10 mg/kg. | [4] |
| Cardiovascular Safety Pharmacology | Dogs | Well-tolerated at doses up to 15 mg/kg. | [4] |
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Efficacy in Renal Injury Model: In a rat model of aldosterone-mediated renal injury, Ocedurenone demonstrated superior efficacy in reducing albuminuria over a wider therapeutic window compared to eplerenone.[3]
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Safety Profile: In vivo safety pharmacology studies in rats and dogs demonstrated that Ocedurenone was well-tolerated, with no significant effects on the central nervous system or cardiovascular system at therapeutic doses.[4]
Clinical Development: The BLOCK-CKD Study
The pivotal Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Ocedurenone in patients with stage 3b/4 CKD and uncontrolled hypertension.[6][7]
Experimental Protocol: BLOCK-CKD Study Design
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Patient Population: The study enrolled 162 patients with an estimated Glomerular Filtration Rate (eGFR) of 15-44 mL/min/1.73m² and a systolic blood pressure (SBP) of ≥140 mm Hg, despite being on two or more antihypertensive medications.[2][8]
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Study Design: Following a screening and a 2-week placebo run-in period, patients were randomized in a 1:1:1 ratio to receive either placebo, 0.25 mg of Ocedurenone, or 0.5 mg of Ocedurenone once daily for 84 days.[7][9]
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Primary Endpoint: The primary endpoint was the change from baseline in seated trough cuff SBP at day 84.[9]
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Secondary Endpoints: Secondary endpoints included changes in diastolic blood pressure, ambulatory blood pressure, and the urine albumin-to-creatinine ratio (UACR).[2]
Clinical Efficacy and Safety Data
Efficacy Results:
| Endpoint | Placebo | Ocedurenone 0.25 mg | Ocedurenone 0.5 mg | Reference |
| Change in Systolic Blood Pressure (SBP) from Baseline to Day 84 (mm Hg) | - | -7.0 (placebo-subtracted) | -10.2 (placebo-subtracted) | [9] |
| Statistical Significance (p-value) | - | 0.0399 | 0.0026 | [9] |
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The BLOCK-CKD trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in SBP in patients treated with Ocedurenone compared to placebo.[9] The 0.5 mg dose achieved a placebo-subtracted mean reduction of 10.2 mm Hg in SBP.[9]
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Clinically meaningful trends in the reduction of UACR were also observed.[6]
Safety Results:
| Adverse Event | Placebo (n=57) | Ocedurenone 0.25 mg (n=51) | Ocedurenone 0.5 mg (n=54) | Reference |
| Hyperkalemia (≥5.6 to <6.0 mmol/L) | 5 (8.8%) | 6 (11.8%) | 9 (16.7%) | [9] |
| Severe Hyperkalemia (≥6.0 mmol/L) | 0 | 0 | 0 | [9] |
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Ocedurenone was well-tolerated in the study.[9]
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Importantly, there were no reported cases of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute kidney injury.[9] The incidence of mild to moderate hyperkalemia was similar between the treatment and placebo groups.[9] This favorable safety profile in a high-risk patient population is a key differentiating feature of Ocedurenone.
Conclusion
Ocedurenone (KBP-5074) is a potent and selective non-steroidal mineralocorticoid receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in models of renal injury and a favorable safety profile. The Phase 2b BLOCK-CKD trial has provided strong clinical evidence of its ability to significantly lower blood pressure in patients with advanced chronic kidney disease and uncontrolled hypertension, without inducing severe hyperkalemia. These findings position Ocedurenone as a promising therapeutic agent to address a critical unmet need in the management of cardiorenal diseases. Further evaluation in ongoing Phase 3 clinical trials will continue to elucidate its full therapeutic potential.
References
- 1. KBP-5074_Clinical Stage_Pipeline_Science_Our Pipeline_KBP BIOSCIENCES [kbpbio.com]
- 2. KBP Biosciences Completes Enrollment of BLOCK CKD Phase 2b Study [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Hope for chronic kidney disease as KBP Biosciences’ KBP-5074 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease: BLOCK-CKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
